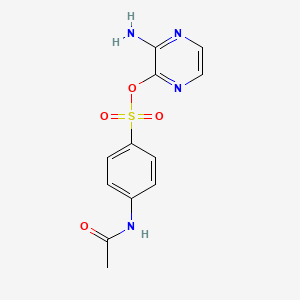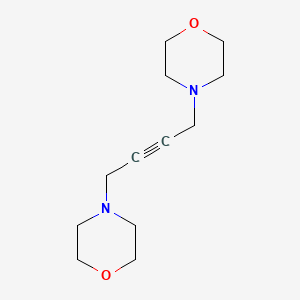![molecular formula C8H10O3S B14006690 rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate CAS No. 191471-72-4](/img/structure/B14006690.png)
rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[310]HEXANE-6-CARBOXYLATE is a complex organic compound with a unique bicyclic structure It contains a sulfur atom within its bicyclic framework, which contributes to its distinctive chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE typically involves the formation of the bicyclic core followed by the introduction of the ethyl ester group. One common synthetic route includes the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL (1R,5S,6S)-2-OXOBICYCLO[3.1.0]HEXANE-6-CARBOXYLATE
- ETHYL (1R,5S,6R)-3-OXOBICYCLO[3.1.0]HEXANE-6-CARBOXYLATE
- REL- (1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER
Uniqueness
ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE is unique due to the presence of the sulfur atom in its bicyclic structure, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required.
Propiedades
Número CAS |
191471-72-4 |
|---|---|
Fórmula molecular |
C8H10O3S |
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C8H10O3S/c1-2-11-8(10)6-5-4(9)3-12-7(5)6/h5-7H,2-3H2,1H3/t5-,6-,7-/m1/s1 |
Clave InChI |
KMDNAMRKHPLLTR-FSDSQADBSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1[C@@H]2[C@H]1SCC2=O |
SMILES canónico |
CCOC(=O)C1C2C1SCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
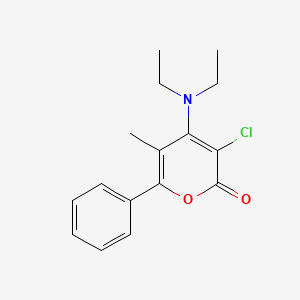
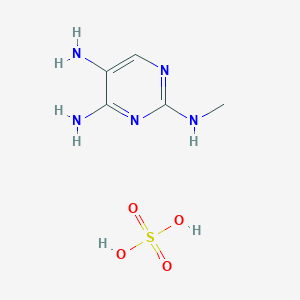
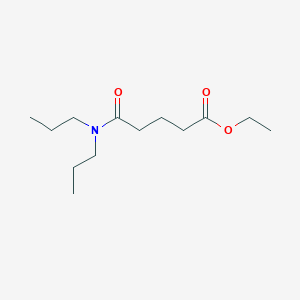
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)

![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
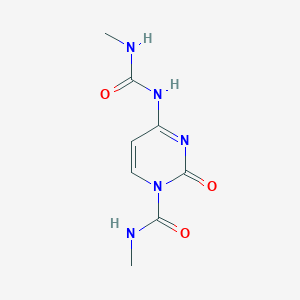
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
